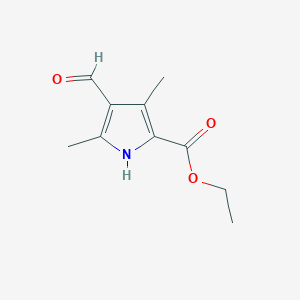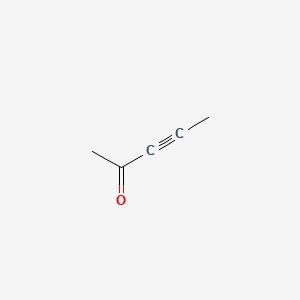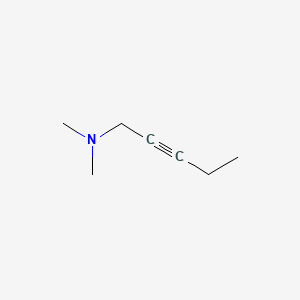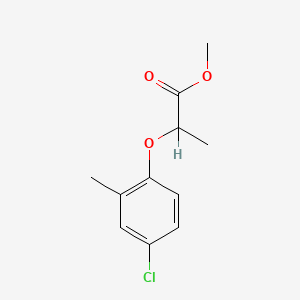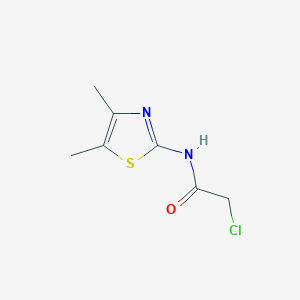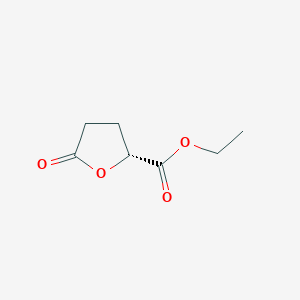
1-Chloro-3,5-diisopropylbenzene
Übersicht
Beschreibung
1-Chloro-3,5-diisopropylbenzene is an aromatic hydrocarbon with the molecular formula C12H17Cl . It is a colorless liquid .
Molecular Structure Analysis
The molecular weight of 1-Chloro-3,5-diisopropylbenzene is 196.716 g/mol . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational chemistry methods .Physical And Chemical Properties Analysis
1-Chloro-3,5-diisopropylbenzene has a molecular weight of 196.716 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental determination or reference to specific databases .Wissenschaftliche Forschungsanwendungen
Aerobic Oxidation of 1,3,5-Triisopropylbenzene
A key study on the aerobic oxidation of 1,3,5-triisopropylbenzene, a closely related compound to 1-Chloro-3,5-diisopropylbenzene, demonstrates its efficient oxidation with O2 in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts. This process yields valuable phenol derivatives with isopropyl moieties, which serve as essential pharmaceutical starting materials (Aoki et al., 2005).
Isomerization Behavior of Ferrocenylazobenzenes
In another study, the isomerization behavior of ferrocenylazobenzenes, including derivatives such as 2-chloro-5-ferrocenylazobenzene, was explored. These compounds exhibit reversible trans-to-cis isomerization under specific light sources and redox changes, showcasing potential applications in molecular switches or photoresponsive materials (Sakamoto et al., 2005).
Quantum Interference in Electron Transfer
Research on diferrocenylbenzenes, including 5-substituted derivatives, highlights the influence of topological effects on intramolecular electron transfer via quantum interference. This phenomenon has implications for the development of molecular electronics and understanding charge transfer processes in complex molecular systems (Patoux et al., 1997).
Synthesis of 1,2-Dicyanobenzenes
The synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines demonstrates an efficient method for producing complex aromatic compounds. These materials have potential applications in dyes, pigments, and electronic devices (Wöhrle et al., 1993).
Halogenation of Polyalkylbenzenes
A study on the halogenation of polyalkylbenzenes, utilizing catalytic amounts of p-toluenesulfonic acid with N-halosuccinimide, outlines a method for the selective introduction of halogen atoms into aromatic systems. This technique could be useful for the functionalization of aromatic compounds in various industrial applications (Bovonsombat & Mcnelis, 1993).
Eigenschaften
IUPAC Name |
1-chloro-3,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBANLIWUXUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236705 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,5-diisopropylbenzene | |
CAS RN |
87945-06-0 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



